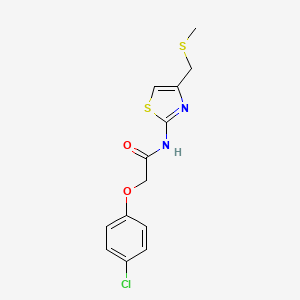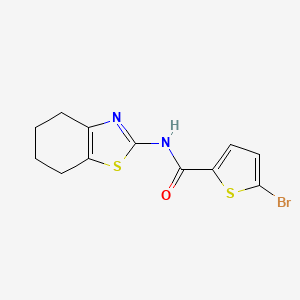![molecular formula C26H19FN4O3S B2533978 N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(4-fluorophenylsulfonamido)benzamide CAS No. 2034441-08-0](/img/structure/B2533978.png)
N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(4-fluorophenylsulfonamido)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(4-fluorophenylsulfonamido)benzamide is a useful research compound. Its molecular formula is C26H19FN4O3S and its molecular weight is 486.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Cardiac Electrophysiological Activity
N-substituted imidazolylbenzamides and benzene-sulfonamides, which share structural similarities with the chemical compound , have been explored for their cardiac electrophysiological activity. These compounds exhibited potency in vitro, comparable to known class III agents, indicating their potential as selective class III electrophysiological agents in cardiac arrhythmias treatment (Morgan et al., 1990).
Antimalarial and Antiviral Applications
Research on N-(phenylsulfonyl)acetamide derivatives has shown significant in vitro antimalarial activity, demonstrating the potential of sulfonamide derivatives in treating malaria. Additionally, these compounds have been studied for their theoretical application against COVID-19, showcasing their versatility in antiviral research (Fahim & Ismael, 2021).
Anti-inflammatory and Analgesic Properties
The synthesis and evaluation of 4,5-diaryl-2-(substituted thio)-1H-imidazoles have indicated their effectiveness as antiinflammatory and analgesic agents. These findings highlight the compound's potential in developing new therapeutic agents for arthritis and pain management (Sharpe et al., 1985).
Antiproliferative Activities
Pyrazole-sulfonamide derivatives have been investigated for their antiproliferative activities against various cancer cell lines. This research underlines the compound's promise in cancer treatment, particularly in targeting specific tumor cells with minimal side effects (Mert et al., 2014).
Phosphoinositide 3-Kinase (PI3K)/Mammalian Target of Rapamycin (mTOR) Dual Inhibition
Studies have explored the role of similar compounds in inhibiting PI3Kα and mTOR, crucial targets in cancer therapy. This line of research offers insights into designing dual inhibitors for effective cancer treatment strategies (Stec et al., 2011).
特性
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)phenyl]-3-[(4-fluorophenyl)sulfonylamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19FN4O3S/c27-19-11-13-22(14-12-19)35(33,34)31-21-8-4-6-18(16-21)26(32)28-20-7-3-5-17(15-20)25-29-23-9-1-2-10-24(23)30-25/h1-16,31H,(H,28,32)(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZBUCWOCWBSEJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)NC(=O)C4=CC(=CC=C4)NS(=O)(=O)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(2-Bromophenyl)-1-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)ethan-1-one](/img/structure/B2533895.png)

![(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(2,6-difluorophenyl)methanone](/img/structure/B2533899.png)
![1-{3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanoyl}piperidine-4-carboxamide](/img/structure/B2533900.png)
![10-(4-ethylbenzenesulfonyl)-N-(2-methoxyphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B2533901.png)
![N6-(3-methylbutyl)-N1,4-diphenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2533902.png)




![1-[3-(2,2,2-Trifluoroethoxy)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2533911.png)



